REACTION_CXSMILES
|
[C:1]([C:5]1[CH:11]=[CH:10][C:8](N)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].Cl.[N:13]([O-:15])=[O:14].[Na+].[F:17][B-](F)(F)F.[Na+]>O>[F:17][C:8]1[CH:10]=[CH:11][C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])=[CH:6][C:7]=1[N+:13]([O-:15])=[O:14] |f:2.3,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
15.4 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
6.5 (± 1.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 5-7° C
|
Type
|
ADDITION
|
Details
|
At the end of the addition
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
FILTRATION
|
Details
|
After another 15 min at 5° C. the diazonium salt was filtered off
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
dried with suction
|
Type
|
WASH
|
Details
|
washed with diethyl ether (yield: 21 g)
|
Type
|
TEMPERATURE
|
Details
|
by gentle heating to 120° C. on an oil-bath
|
Type
|
DISTILLATION
|
Details
|
The product was distilled off
|
Type
|
CUSTOM
|
Details
|
collected
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C=C1)C(C)(C)C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.2 g | |
YIELD: PERCENTYIELD | 73.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |